2-(cyclopropylamino)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide
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Overview
Description
2-(cyclopropylamino)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylamino)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the cyclopropylamino, methyl, and phenylpropyl groups. One common method involves the condensation of a suitable α-haloketone with thiourea to form the thiazole ring. Subsequent reactions introduce the cyclopropylamino and phenylpropyl groups through nucleophilic substitution and amide formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylamino)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases, particularly those involving the central nervous system or inflammatory processes.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-(cyclopropylamino)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it could inhibit or activate certain signaling pathways, leading to changes in gene expression, protein synthesis, or metabolic activity. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide: Lacks the phenylpropyl group, which may affect its biological activity and chemical properties.
4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide: Lacks the cyclopropylamino group, potentially altering its reactivity and interactions with molecular targets.
2-(cyclopropylamino)-1,3-thiazole-5-carboxamide: Lacks both the methyl and phenylpropyl groups, which could significantly impact its overall properties.
Uniqueness
2-(cyclopropylamino)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropylamino group may enhance its binding affinity to certain targets, while the phenylpropyl group could influence its solubility and membrane permeability. These features make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(cyclopropylamino)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-12-15(22-17(19-12)20-14-9-10-14)16(21)18-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKMNSHHSAMDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2CC2)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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